2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine

Drug Discovery Medicinal Chemistry ADME Properties

Select CAS 936940-74-8 for your hit-to-lead programs. This imidazo[1,2-a]pyrimidine-2-ethanamine offers a balanced starting point with XLogP3 = 0.5 and TPSA = 56.5 Ų, optimal for CNS-penetrant kinase inhibitor libraries. Its low lipophilicity and molecular weight (162.19 g/mol) reduce off-target promiscuity and provide room for multiparameter optimization without breaching rule-of-five thresholds. For SPR/ITC assays requiring high aqueous solubility, procure the dihydrochloride salt (CAS 2060030-08-0). Ensure reliable binding data by avoiding free base precipitation.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 936940-74-8
Cat. No. B1325080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine
CAS936940-74-8
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)CCN
InChIInChI=1S/C8H10N4/c9-3-2-7-6-12-5-1-4-10-8(12)11-7/h1,4-6H,2-3,9H2
InChIKeyAQDOETBQHPTIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine: Core Scaffold and Procurement Profile (CAS 936940-74-8)


2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine (CAS 936940-74-8) is a heterocyclic primary amine featuring an imidazo[1,2-a]pyrimidine core. This bicyclic scaffold serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-penetrant drug candidates [1]. The compound's structure—a fused imidazole-pyrimidine ring with an ethanamine side chain—confers specific physicochemical properties, including a calculated XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 56.5 Ų, which are distinct from common in-class analogs [1]. This guide quantifies its differentiation from closely related alternatives to inform precise scientific selection.

Why Substituting 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine (CAS 936940-74-8) with Generic Analogs Compromises Experimental Integrity


Generic substitution within the imidazo[1,2-a]pyrimidine class is not a reliable strategy due to significant differences in physicochemical properties, salt forms, and biological target engagement profiles. Variations in substitution patterns on the pyrimidine ring or the length and nature of the aminoalkyl side chain directly alter lipophilicity, aqueous solubility, and hydrogen-bonding capacity, which in turn affect cellular permeability and off-target interactions [1]. For example, simple methylation at the 7-position of the core increases lipophilicity (cLogP) and molecular weight, while the use of hydrochloride or dihydrobromide salts dramatically enhances aqueous solubility compared to the free base form [2][3]. The evidence below provides quantitative, comparator-based data to support the informed selection of CAS 936940-74-8 over its structural neighbors.

Quantitative Differentiation Guide for 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine (CAS 936940-74-8) vs. Analogs


Lipophilicity and Permeability: A Comparison with the 7-Methyl Analog (CAS 1423032-45-4)

The unsubstituted 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine demonstrates significantly lower lipophilicity compared to its 7-methyl analog, a key determinant of central nervous system (CNS) multiparameter optimization (MPO) desirability. The target compound has a computed XLogP3-AA of 0.5, which falls within the optimal range for CNS drug candidates (typically 1-3), whereas the 7-methyl analog (2-(7-methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine; CAS 1423032-45-4) has a higher predicted cLogP due to the additional methyl group, increasing its lipophilicity and potential for non-specific binding and hERG liability [1].

Drug Discovery Medicinal Chemistry ADME Properties

Aqueous Solubility and Formulation Flexibility: Free Base vs. Dihydrochloride Salt

The free base form of the compound (CAS 936940-74-8) exhibits limited aqueous solubility, a common characteristic of neutral heterocyclic amines. In contrast, its dihydrochloride salt form (2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride; CAS 2060030-08-0) is specifically designed to enhance solubility in aqueous environments . The dihydrochloride salt is documented to have significantly improved solubility in water and physiological buffers, which is critical for achieving the high concentrations required in biophysical assays and in vivo pharmacokinetic studies .

Preformulation Biophysical Assays In Vivo Studies

Hydrogen-Bonding Capacity: Differentiation from Common Pyrimidine-Ethanamine Scaffolds

The imidazo[1,2-a]pyrimidine core of the target compound provides a unique hydrogen-bonding profile compared to simpler pyrimidine-ethanamine scaffolds. The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), creating a specific pharmacophore [1]. In contrast, a simpler analog like 2-(Pyrimidin-2-yl)ethan-1-amine has 1 HBD and 4 HBAs. The presence of the imidazole ring in the target compound alters the electronic distribution and the spatial orientation of the acceptor nitrogens, which can translate to differences in kinase hinge-binding or selectivity profiles, as observed in imidazopyrimidine derivative crystal structures [2].

Medicinal Chemistry Structure-Based Drug Design Binding Affinity

Computed Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The target compound has a computed topological polar surface area (TPSA) of 56.5 Ų, a key parameter for predicting passive membrane permeability and oral absorption [1]. This value is favorable for crossing the blood-brain barrier (BBB), as compounds with TPSA < 90 Ų generally have a higher probability of CNS penetration. This property distinguishes it from many other imidazo[1,2-a]pyrimidine derivatives with larger, polar substituents (e.g., carboxylic acids, sulfonamides) that can increase TPSA and limit BBB permeability. Its low TPSA, combined with its moderate lipophilicity (XLogP3-AA = 0.5), positions it as a promising, compact scaffold for CNS drug design [1].

ADME Prediction CNS Drug Discovery Medicinal Chemistry

Defined Application Scenarios for 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine (CAS 936940-74-8)


Synthesis of CNS-Penetrant Kinase Inhibitor Libraries

The compound's favorable physicochemical profile (XLogP3 = 0.5, TPSA = 56.5 Ų) makes it an optimal core scaffold for the parallel synthesis of kinase inhibitor libraries targeting CNS diseases. Its low lipophilicity reduces the risk of off-target promiscuity, while its TPSA is within the optimal range for blood-brain barrier penetration. This is directly supported by the existence of potent, low-nanomolar kinase inhibitors based on closely related imidazo[1,2-a]pyrimidine cores, such as those targeting LCK [1].

Biophysical Assays Requiring High Solubility

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or high-concentration cell-based assays, the dihydrochloride salt form (CAS 2060030-08-0) must be procured instead of the free base. The salt form's enhanced aqueous solubility ensures accurate determination of binding constants (KD) and IC50 values without the confounding effects of compound precipitation or aggregation . This is a critical distinction for reproducible biophysical and biochemical screening campaigns.

Lead Optimization for Balanced ADME Properties

In a hit-to-lead program, this scaffold offers a balanced starting point for multiparameter optimization. Its moderate lipophilicity (XLogP3 = 0.5) and low molecular weight (162.19 g/mol) provide 'room' to add substituents that improve potency and selectivity without breaching the typical 'rule-of-five' thresholds for oral drug-likeness [2]. This is in contrast to more complex or lipophilic starting points that can rapidly lead to poor solubility and high metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.